Pipemidic Acid Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQVEIHRYQXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of Pipemidic Acid Methyl Ester
Esterification Pathways for Pipemidic Acid to its Methyl Ester
The conversion of the carboxylic acid group of pipemidic acid into a methyl ester is a fundamental step in its derivatization. This transformation can be achieved through various chemical methods, each with its own advantages in terms of yield, purity, and reaction conditions.
Direct Esterification Techniques
Direct esterification of pipemidic acid can be performed using standard acid-catalyzed methods. While specific details for pipemidic acid are not extensively documented in the provided results, general principles of direct esterification involve reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This method is a common and cost-effective approach for producing simple esters. Another approach involves the reaction of cyanoacetic acid with methanol and sulfuric acid, which is a method used for the synthesis of dimethyl malonate and highlights a general strategy for direct esterification. google.com
Utilization of Specific Reagents (e.g., Trimethylsilyldiazomethane) in Synthesis
A mild and efficient method for the methyl esterification of carboxylic acids involves the use of trimethylsilyldiazomethane (B103560) (TMS-diazomethane). researchgate.netnih.gov This reagent is considered a safer alternative to the hazardous diazomethane (B1218177) gas. wikipedia.org The reaction is typically carried out in the presence of methanol. wikipedia.orgcommonorganicchemistry.com The mechanism involves the in-situ generation of diazomethane, which then rapidly reacts with the carboxylic acid to form the methyl ester in high yield. researchgate.netwikipedia.org Research has shown that this method is effective for a wide range of carboxylic acids. researchgate.net One study successfully synthesized pipemidic acid methyl ester from pipemidic acid using trimethylsilyldiazomethane, resulting in a product that could be used for further derivatization. nih.gov
Novel Synthetic Approaches for Enhanced Yield and Purity
The pursuit of improved synthetic routes has led to the exploration of novel approaches for esterification. While specific novel methods for this compound were not detailed in the search results, the development of new catalysts and reaction conditions is an ongoing area of research in organic synthesis. The goal of these novel approaches is to increase reaction efficiency, simplify purification processes, and minimize the environmental impact of chemical synthesis.
Design and Synthesis of Novel Derivatives Incorporating the this compound Moiety
The this compound scaffold serves as a valuable starting point for the creation of new and complex molecules with potentially enhanced biological activities.
Conjugation with Biodegradable Polymers (e.g., Polycaprolactone) for Prodrug Research
To address challenges such as poor solubility, researchers have explored the conjugation of pipemidic acid with biodegradable polymers like polycaprolactone (B3415563) (PCL). nih.govresearchgate.net In one approach, a pipemidic acid-polycaprolactone (PCL–PIP) conjugate was synthesized through a drug-initiated polymerization process. nih.govresearchgate.net This method avoids the need for a catalyst and can produce nanoparticles with a high drug content. nih.govresearchgate.net The synthesis involves dissolving pipemidic acid in ε-caprolactone and heating the mixture to initiate polymerization. nih.gov This strategy aims to create prodrugs that can self-assemble into nanoparticles, potentially improving drug delivery. nih.govresearchgate.net
| Reactants | Reaction Conditions | Product | Key Findings |
| Pipemidic acid, ε-caprolactone | Heating under argon atmosphere | Pipemidic acid-polycaprolactone (PCL–PIP) conjugate | Successful synthesis of a conjugate that self-assembles into nanoparticles with high drug loading (up to 27% w/w). nih.govresearchgate.net |
Mannich Reaction Based Derivatization Strategies
The Mannich reaction is a versatile three-component condensation reaction used to introduce an aminomethyl group into a molecule. orgoreview.com This reaction has been employed to synthesize new derivatives of pipemidic acid. nih.govresearchgate.netsubmitjurnal.id In this strategy, pipemidic acid acts as the active hydrogen compound, reacting with formaldehyde (B43269) and a suitable amine, such as a 4,5-disubstituted 1,2,4-triazole-3-thione. nih.govresearchgate.net This approach has led to the creation of a series of new pipemidic acid derivatives with modified structures. nih.govresearchgate.net The Mannich reaction is a powerful tool for generating chemical diversity and exploring the structure-activity relationships of pipemidic acid-based compounds. submitjurnal.idmdpi.comresearchgate.net
| Reactants | Reaction Type | Products |
| Pipemidic acid, Formaldehyde, 4,5-Disubstituted 1,2,4-triazole-3-thiones | Mannich Reaction | New pipemidic acid derivatives nih.govresearchgate.net |
Exploration of Hybrid Compounds with Modified Heterocyclic Systems
The synthesis of hybrid molecules, where this compound is combined with other heterocyclic systems, represents a promising strategy to develop new compounds with potentially synergistic or novel biological activities. While much of the research has been conducted on the parent pipemidic acid, the methodologies are often applicable to its methyl ester derivative.
One prominent approach involves the Mannich reaction, which has been successfully used to synthesize new derivatives of pipemidic acid. nih.govnih.gov For instance, pipemidic acid has been reacted with various 4,5-disubstituted 1,2,4-triazole-3-thiones and formaldehyde to yield Mannich bases. nih.govnih.gov This reaction creates a methylene (B1212753) bridge connecting the piperazinyl nitrogen of the pipemidic acid core to the triazole moiety. These hybrid compounds have demonstrated significant antibacterial activity, in some cases superior to the parent pipemidic acid and other control antibiotics. nih.govnih.gov
Another strategy for creating hybrid compounds involves the linkage of pipemidic acid with tetrazole moieties. Research has shown the synthesis of tetrazole-containing hybrids of pipemidic acid, which have been evaluated for their antiproliferative activity. sci-hub.se In these syntheses, the carboxylic acid of pipemidic acid is typically activated, for example by conversion to an acid chloride, and then reacted with a 1-substituted-5-mercaptotetrazole. sci-hub.se The resulting compounds have shown potent anticancer activity against various cell lines. sci-hub.se
The following table summarizes representative hybrid compounds derived from the pipemidic acid scaffold and their reported biological activities.
| Compound Class | Heterocyclic System | Biological Activity | Reference |
| Mannich Bases | 1,2,4-Triazole-3-thione | Enhanced antibacterial activity against Gram-negative bacteria. | nih.govnih.gov |
| Tetrazole Hybrids | Tetrazole | Potent antiproliferative activity against various cancer cell lines. | sci-hub.se |
Modification of Peripheral Groups for Targeted Research Applications
Modification of the peripheral groups of this compound is a key strategy for targeted research applications, including the development of prodrugs and targeted delivery systems. The primary sites for modification are the piperazinyl group and the carboxylic acid ester.
The N-4 position of the piperazine (B1678402) ring is a common site for derivatization. researchgate.net Modifications at this position can influence the compound's pharmacokinetic properties and biological activity. For example, in silico studies have explored the conjugation of benzoic acid derivatives to the piperazinyl region of pipemidic acid to potentially reduce side effects while maintaining or improving potency. researchgate.net
The carboxylic acid group of pipemidic acid is another critical site for modification. Esterification to form the methyl ester is often the first step in creating more complex prodrugs. nih.gov For instance, this compound can be a precursor for creating polymer-drug conjugates. One study describes the synthesis of a poly(ε-caprolactone) (PCL) conjugate of pipemidic acid, where the ester linkage serves to graft the drug onto the polymer backbone. nih.gov This approach aims to improve drug solubility and allow for the formulation of nanoparticles for targeted delivery. nih.gov
The table below provides examples of peripheral group modifications on the pipemidic acid scaffold and their intended research applications.
| Modification Site | Modified Group | Research Application | Reference |
| Piperazinyl N-4 | Conjugation with benzoic acid derivatives | In silico design for improved potency and reduced side effects. | researchgate.net |
| Carboxylic Acid | Esterification and conjugation to Poly(ε-caprolactone) | Development of polymer-drug conjugate nanoparticles for improved drug delivery. | nih.gov |
Advanced Spectroscopic and Analytical Characterization of Pipemidic Acid Methyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For Pipemidic Acid Methyl Ester, the spectrum would reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group attached to the pyrido[2,3-d]pyrimidine (B1209978) core, the non-equivalent protons of the piperazine (B1678402) ring, and the characteristic singlet for the methyl ester protons.
Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only as specific experimental data was not found in the searched literature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine Ring) | ~8.5 - 8.7 | s | - |
| H-6 (Pyridine Ring) | ~7.8 - 8.0 | s | - |
| N-CH₂ (Ethyl Group) | ~4.4 - 4.6 | q | ~7.1 |
| CH₃ (Ethyl Group) | ~1.4 - 1.6 | t | ~7.1 |
| Piperazine Protons | ~3.8 - 4.0 and ~3.2 - 3.4 | m | - |
| OCH₃ (Methyl Ester) | ~3.9 | s | - |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon skeleton. The spectrum for this compound would show distinct peaks for the ester carbonyl carbon, the aromatic carbons of the fused ring system, the carbons of the piperazine and ethyl groups, and the methyl ester carbon.
As with proton NMR, specific experimental ¹³C NMR data for this compound is not detailed in the available literature. nih.govresearchgate.net General spectroscopic characterization is mentioned, but specific peak assignments are not provided. nih.gov
Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only as specific experimental data was not found in the searched literature.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic/Heteroaromatic Carbons | ~110 - 160 |
| OCH₃ (Methyl Ester) | ~52 |
| Piperazine Carbons | ~45 - 55 |
| N-CH₂ (Ethyl Group) | ~42 |
| CH₃ (Ethyl Group) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons. This would be invaluable for assigning the quaternary carbons and confirming the position of the methyl ester group by showing a correlation from the -OCH₃ protons to the ester carbonyl carbon.
A review of the scientific literature did not yield any specific studies where 2D NMR techniques were applied to the structural elucidation of this compound.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, key characteristic peaks would include the C=O stretching of the ester group, C-N stretching vibrations of the piperazine and aromatic rings, C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ester linkage.
While general IR characterization of derivatives is mentioned in the literature, a detailed FT-IR spectrum with specific peak assignments for this compound is not provided. researchgate.net
Expected FT-IR Absorption Bands for this compound This table outlines expected regions and is for illustrative purposes only.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrido[2,3-d]pyrimidine Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Piperazine Groups |
| C=O Stretch (Ester) | 1720 - 1740 | Methyl Ester |
| C=C / C=N Stretch | 1500 - 1650 | Aromatic Ring System |
| C-O Stretch (Ester) | 1150 - 1250 | Methyl Ester |
| C-N Stretch | 1100 - 1300 | Piperazine and Aromatic System |
Raman Spectroscopy Applications
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It detects light scattering from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in an IR spectrum. For this compound, Raman spectroscopy could provide valuable data on the vibrations of the aromatic ring system and the carbon backbone.
There is no information available in the searched scientific literature regarding the application of Raman spectroscopy for the analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through various ionization and analysis techniques, detailed information on the molecule's elemental composition and fragmentation behavior can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₁₅H₁₉N₅O₃), the theoretical exact mass of the neutral molecule is 317.1488 g/mol . lgcstandards.comscispace.com In positive-ion mode, the protonated molecule, [M+H]⁺, is the primary ion observed.
HRMS analysis allows for the confident confirmation of the elemental composition by comparing the experimentally measured mass to the theoretical value, typically with a mass error of less than 5 parts per million (ppm).
Table 1: HRMS Data for this compound ([M+H]⁺)
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₉N₅O₃ | klivon.com |
| Theoretical m/z (monoisotopic) | 318.1560 | Calculated |
| Measured m/z | Data not available | |
| Mass Error (ppm) | Data not available | |
| Inferred Elemental Composition | C₁₅H₂₀N₅O₃⁺ |
Note: Specific experimental HRMS data for this compound is not widely available in the cited literature. The table is based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable insights into the compound's structure. The fragmentation pattern of this compound is predicted to be influenced by the stable pyridopyrimidine core, the ethyl group, the piperazine ring, and the methyl ester group.
While specific MS/MS studies on this compound are not extensively documented, the fragmentation of the parent compound, pipemidic acid, provides a basis for predicting the behavior of its methyl ester derivative. dokumen.pub The fragmentation of quinolones typically involves cleavages in the piperazine ring and the loss of small neutral molecules. For the methyl ester, characteristic losses would likely include the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Predicted Fragmentation Pathways:
Loss of the Piperazine Moiety: A common fragmentation pathway for similar quinolones involves the cleavage of the piperazine ring, leading to significant fragment ions.
Decarboxylation/Decarbomethoxylation: The ester group can be lost as a neutral molecule of methyl formate (B1220265) or through the loss of the methoxy radical followed by carbon monoxide.
Cleavage of the Ethyl Group: Loss of an ethylene (B1197577) molecule (28 Da) from the N-ethyl group is another expected fragmentation.
Table 2: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺ at m/z 318.16)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Description |
| 318.16 | 287.15 | 31 | Loss of methoxy radical (•OCH₃) |
| 318.16 | 273.13 | 45 | Loss of ethoxy group from ethyl and carbonyl |
| 318.16 | 246.12 | 72 | Cleavage of the piperazine ring |
| 318.16 | 232.11 | 86 | Further fragmentation of the piperazine ring |
| 287.15 | 259.15 | 28 | Loss of carbon monoxide (CO) |
Note: This table is based on predicted fragmentation patterns analogous to pipemidic acid and other quinolones. Specific experimental data is required for confirmation.
Atmospheric Pressure Chemical Ionization (APCI) Techniques
Atmospheric pressure chemical ionization (APCI) is a soft ionization technique suitable for relatively polar, thermally stable compounds, making it applicable to the analysis of this compound. nih.gov APCI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is advantageous for molecular weight determination. nih.govcreative-proteomics.com
For N-heterocyclic compounds, APCI can sometimes lead to the formation of radical molecular ions (M⁺•) through charge exchange mechanisms, in addition to the expected protonated molecules. upce.cz The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte molecule. nih.gov This technique is often coupled with liquid chromatography for the analysis of complex mixtures. The robust nature of APCI makes it less susceptible to matrix effects compared to electrospray ionization.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from its parent compound, impurities, and other derivatives, as well as for assessing its purity. Both high-performance liquid chromatography and gas chromatography can be applied for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis and purity verification of this compound. A method has been developed for the determination of pipemidic acid in plasma, which involves the pre-column derivatization of the acid to its methyl ester. nih.gov This demonstrates the suitability of HPLC for analyzing the ester.
A normal-phase HPLC method has been described using a silica (B1680970) gel column. nih.gov The mobile phase consisted of a mixture of chloroform, methanol (B129727), and a dilute perchloric acid solution. nih.gov Detection is typically achieved using a UV detector, with a reported wavelength of 265 nm for this compound. nih.gov The detection limit for the methyl ester was found to be as low as 10 ng per injection. nih.gov For purity analysis, a gradient elution method on a reversed-phase column (e.g., C18) would likely be employed to separate the methyl ester from the more polar pipemidic acid and any nonpolar impurities.
Table 3: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Description | Source |
| Column | Normal-phase silica gel | nih.gov |
| Mobile Phase | Chloroform (78%) | nih.gov |
| Methanol (19%) | nih.gov | |
| 0.14% HClO₄ solution (3%) | nih.gov | |
| Flow Rate | Data not available | |
| Detection | UV at 265 nm | nih.gov |
| Retention Time | Data not available |
Gas Chromatography (GC) for Methyl Ester Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The analysis of carboxylic acids by GC often requires derivatization to their more volatile methyl esters. While there is extensive literature on the GC analysis of fatty acid methyl esters (FAMEs), specific methods for this compound are not commonly reported. ajchem-b.comjeol.com
The viability of GC for analyzing this compound would depend on its thermal stability and volatility. Given its relatively high molecular weight (317.15 g/mol ) and complex structure, it may require high temperatures for volatilization, which could potentially lead to thermal degradation in the GC injector or column. klivon.comvulcanchem.com If amenable to GC analysis, a typical method would involve a capillary column with a nonpolar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of GC-MS would provide both retention time and mass spectral data, allowing for confident identification. nih.govjournaljalsi.com
Table 4: General GC-MS Parameters for Methyl Ester Analysis
| Parameter | General Description |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp from a lower initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the compound. |
| Carrier Gas | Helium at a constant flow rate. |
| Detector | Mass Spectrometer (Electron Ionization - EI mode) |
| MS Scan Range | m/z 40-500 |
Note: These are general parameters for methyl ester analysis. Method development and validation would be required to determine the optimal conditions for this compound and to assess its suitability for GC analysis.
Size Exclusion Chromatography (SEC) for Polymer Conjugates
Size Exclusion Chromatography (SEC) is a vital technique for characterizing polymer-drug conjugates, such as those involving derivatives of pipemidic acid. This method separates molecules based on their size in solution, providing data on molecular weight and dispersity. nih.gov
In the development of novel drug delivery systems, pipemidic acid has been conjugated to polymers like poly(ε-caprolactone) (PCL). nih.govresearchgate.net SEC analysis, using standards such as polystyrene, is employed to determine the purity and dispersity of these PCL-pipemidic acid conjugates. nih.gov For instance, a PCL-pipemidic acid conjugate was successfully synthesized and characterized using SEC, among other methods. nih.govresearchgate.net This analysis is critical to ensure the uniformity and predict the in vivo behavior of the resulting nanoparticles. nih.gov The "grafting-to" and "grafting-from" approaches for creating protein-polymer conjugates also rely on SEC to purify and analyze the final products. nih.govnih.gov
Table 1: SEC Analysis Data for a PCL-Pipemidic Acid Conjugate
| Parameter | Value | Reference |
| Molecular Weight (Mn) | 117.1 kDa | nih.gov |
| Dispersity (Đ) | 1.16 | nih.gov |
| Eluent | Tetrahydrofuran (THF) | nih.gov |
| Standard | Polystyrene | nih.gov |
Solid-State Characterization Methods
The solid-state properties of this compound and its derivatives are fundamental to their stability and formulation.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is an indispensable tool for analyzing the crystalline structure of materials. myscope.training For pipemidic acid and its derivatives, XRD patterns reveal whether the compound is crystalline or amorphous, which significantly impacts its physical properties. mdpi.com
Studies on pipemidic acid complexes with metals like Mg(II), Ca(II), Zn(II), and Fe(III) have used powder XRD to confirm their nanostructured form. mdpi.com The diffraction patterns of these complexes often show a transition from crystalline to amorphous states. mdpi.com Similarly, when pipemidic acid is included in cyclodextrins to improve solubility, XRD is used to confirm the formation of the inclusion complex by observing changes in the diffraction peaks of the raw materials. nih.govresearchgate.net For example, the diffractogram of pure pipemidic acid shows characteristic peaks at 2θ values of 11.32°, 14.68°, and 19.07°, among others. nih.gov The disappearance or shifting of these peaks in the complex indicates successful inclusion. nih.gov
Table 2: Characteristic XRD Peaks for Pipemidic Acid
| Diffraction Angle (2θ) | Reference |
| 11.32° | nih.gov |
| 14.68° | nih.gov |
| 19.07° | nih.gov |
| 21.03° | nih.gov |
| 24.83° | nih.gov |
| 34.16° | nih.gov |
Thermogravimetric Analysis (TGA) in Stability Research
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of pipemidic acid derivatives by measuring changes in mass as a function of temperature. aston.ac.uk This analysis is crucial for understanding the decomposition behavior and the presence of solvated molecules like water. mdpi.comrsc.org
TGA studies have shown that pipemidic acid is a highly stable compound, with no significant decomposition occurring before 259°C. nih.gov For metal complexes of pipemidic acid, TGA curves typically show multi-stage mass loss. mdpi.com The initial loss often corresponds to the removal of water molecules, followed by the decomposition of the coordinated ligands at higher temperatures. mdpi.comrsc.orgmdpi.com For example, hydrated forms of pipemidic acid salts were found to release water molecules below 130°C. rsc.org These findings are essential for determining the thermal stability and formulating the storage conditions for these compounds. mdpi.comacs.org
Table 3: TGA Decomposition Data for Pipemidic Acid and a Derivative
| Compound | Decomposition Onset | Observation | Reference |
| Pipemidic Acid | 259 °C | Highly stable | nih.gov |
| Hydrated Pipemidic Acid Salt | < 130 °C | Release of water molecules | rsc.org |
Colloidal and Nanoparticle Characterization
When formulated as nanoparticles, the size and distribution of pipemidic acid derivatives are critical parameters affecting their efficacy and safety.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter
Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter of nanoparticles in a suspension. nanocomposix.commdpi.com This non-invasive method provides rapid information on the average particle size and size distribution. mdpi.comroyce.ac.uk
For nanoparticles containing pipemidic acid-polymer conjugates, DLS is used to determine their average hydrodynamic diameter. researchgate.net However, DLS results can be skewed by the presence of larger particles, which scatter more light, potentially leading to an overestimation of the average size. researchgate.netup.pt Therefore, it is often used in conjunction with other techniques for a more accurate characterization. researchgate.net The polydispersity index (PDI) obtained from DLS measurements gives an indication of the broadness of the size distribution. up.pt
Nanoparticle Tracking Analysis (NTA) for Size Distribution
Nanoparticle Tracking Analysis (NTA) offers a more detailed analysis of nanoparticle size distribution and concentration. malvernpanalytical.commdpi.com Unlike DLS, NTA tracks individual particles and calculates their hydrodynamic diameter based on their Brownian motion, making the measurement independent of the material's refractive index. researchgate.netazonano.com
NTA has been successfully used to characterize nanoparticles loaded with pipemidic acid conjugates, providing more accurate size determination compared to DLS, especially for polydisperse samples. researchgate.netnih.gov For instance, in a study of PCL-pipemidic acid nanoparticles, the mean diameters determined by NTA were in good agreement with other particle-by-particle analysis methods. researchgate.net NTA is also capable of measuring particle concentration, which is a key parameter for formulation and dosing. up.ptnih.gov
Table 4: Comparison of Nanoparticle Sizing Techniques for PCL-Pipemidic Acid Nanoparticles
| Technique | Mean Diameter (nm) | Key Feature | Reference |
| DLS | Higher than NTA/TRPS | Intensity-based average size | researchgate.net |
| NTA | 130 ± 37 | Particle-by-particle tracking | researchgate.net |
Transmission/Scanning Electron Microscopy (TEM/SEM) for Morphology
While direct Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) studies focusing specifically on the morphology of this compound are not extensively detailed in the available scientific literature, significant morphological characterization has been performed on its derivatives. These analyses are crucial for understanding the surface topography, shape, and size of these modified compounds, particularly when formulated into nanoparticles or complexed with other elements.
Research into derivatives of pipemidic acid has utilized electron microscopy to characterize complex formulations. For instance, nanoparticles developed from a pipemidic acid-polycaprolactone (PCL-PIP) conjugate were analyzed using SEM. nih.govresearchgate.net This polymer-drug conjugate was designed to overcome the low aqueous solubility and high crystallinity of the parent pipemidic acid. nih.gov The SEM micrographs revealed that the self-assembled PCL-PIP nanoparticles were monodisperse and devoid of the crystalline structures typical of the free drug. researchgate.net The particles exhibited a generally round shape. nih.gov
Detailed morphological data from the SEM analysis of these PCL-PIP nanoparticles are presented below.
Table 1: Morphological Characteristics of PCL-PIP Conjugate Nanoparticles via SEM
| Parameter | Finding | Source(s) |
|---|---|---|
| Morphology | Round shape | nih.gov |
| Mean Diameter (d) | 273 ± 36 nm | researchgate.net |
| Dispersion | Monodisperse | researchgate.net |
| Surface Feature | Devoid of pipemidic acid crystals | researchgate.net |
This interactive table summarizes SEM findings for nanoparticles made from a pipemidic acid derivative.
In other studies, TEM has been employed to confirm the nanostructured form of pipemidic acid (pipH) when complexed with essential metal ions such as Mg(II), Ca(II), Zn(II), and Fe(III). mdpi.comresearchgate.net These analyses are pertinent as they demonstrate the morphological characteristics of derivatives where pipemidic acid acts as a bidentate ligand. The TEM images of these metal complexes confirmed their nanostructured nature, which was consistent with particle size calculations derived from X-ray powder diffraction (XRD) data. mdpi.com
The morphological findings for these metal complexes are summarized in the following table.
Table 2: Nanostructure Analysis of Pipemidic Acid Metal Complexes via TEM
| Complex | Analytical Technique | Key Finding | Source(s) |
|---|---|---|---|
| [Mg(pip)(H₂O)₃(Cl)]·6H₂O | TEM & XRD | Confirmed nanostructured form | mdpi.com |
| [Ca(pip)(H₂O)₃(Cl)]·2H₂O | TEM & XRD | Confirmed nanostructured form | mdpi.com |
| [Zn(pip)(H₂O)₃(Cl)]·4H₂O | TEM & XRD | Confirmed nanostructured form | mdpi.com |
| [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O | TEM & XRD | Confirmed nanostructured form | mdpi.com |
This interactive table presents TEM and XRD data for various metal complexes of pipemidic acid.
Computational and Theoretical Studies on Pipemidic Acid Methyl Ester
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pipemidic Acid Methyl Ester, docking simulations are primarily used to understand how it interacts with its biological targets and to compare its binding affinity with that of its parent compound, pipemidic acid.
The primary target for pipemidic acid and its derivatives is the bacterial enzyme DNA gyrase, which is essential for DNA replication. researchgate.netnih.gov Docking studies of pipemidic acid have elucidated its binding mode within the enzyme's active site. Following this precedent, simulations for this compound would be performed against the same target. The esterification of the carboxylic acid group to a methyl ester introduces changes in steric bulk, charge distribution, and hydrogen bonding capacity, which can significantly alter the binding interactions.
Another significant target for quinolones is the GABA-A receptor in humans, interactions with which are linked to potential side effects. researchgate.net In silico studies have explored the binding of pipemidic acid to this receptor to understand these off-target effects. researchgate.net Docking simulations of the methyl ester derivative would be crucial to predict any changes in this interaction, potentially indicating a modified side-effect profile.
Table 1: Comparative Docking Scores of Pipemidic Acid and its Methyl Ester Derivative
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Pipemidic Acid | Bacterial DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 |
| This compound | Bacterial DNA Gyrase | -7.9 | Gly77, Arg76, Thr165 |
| Pipemidic Acid | Human GABA-A Receptor | -6.2 | Tyr97, Phe200 |
| This compound | Human GABA-A Receptor | -6.5 | Tyr97, Phe200, Leu198 |
Note: The data in this table is illustrative and based on typical findings in molecular docking studies comparing a parent acid with its methyl ester derivative.
The results from such simulations often show that the methyl ester may have a slightly different binding pose and affinity compared to the parent acid. For instance, the loss of the acidic proton means it can no longer act as a hydrogen bond donor in the same way, which might reduce its affinity for DNA gyrase but could alter its interaction with the GABA-A receptor. nih.gov
Quantum Chemical Calculations of Electronic and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.govmdpi.com For this compound, these calculations provide a fundamental understanding of its reactivity, stability, and spectroscopic characteristics.
Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Comparing the HOMO-LUMO gap of the methyl ester to the parent acid can reveal differences in their electronic reactivity.
Furthermore, these calculations can predict the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This is vital for understanding non-covalent interactions, a key component of drug-receptor binding. The esterification would significantly alter the MEP around the carboxylate group, influencing how it interacts with its biological targets. Theoretical calculations can also predict spectroscopic properties like NMR chemical shifts, which can aid in the structural confirmation of the synthesized compound. mdpi.comresearchgate.net
Table 2: Calculated Electronic Properties of this compound
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Note: The values in this table are representative for a molecule of this class and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govshareok.org MD simulations are used to assess the conformational flexibility of this compound and the stability of its complex with a receptor. rsc.orgmdpi.com
An MD simulation would typically be run for the docked complex of this compound with DNA gyrase. The simulation would track the movements of both the ligand and the protein atoms over a period of nanoseconds. Analysis of the simulation trajectory can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it tends to dissociate.
Conformational Changes: How the ligand and the protein adjust their shapes to accommodate each other.
Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions over time.
Comparing the MD simulation results of the methyl ester with those of the parent pipemidic acid can highlight differences in the dynamic behavior of their respective complexes. For example, the methyl ester might exhibit greater conformational flexibility within the binding pocket, which could influence its inhibitory activity. nih.gov Studies on similar acid-ester pairs have shown that such dynamic differences can explain variations in biological potency. nih.gov
In Silico Prediction of Structural-Activity Relationships (SAR) for Novel Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov In silico SAR prediction for derivatives of this compound involves computationally designing a library of new compounds and predicting their activity.
Starting with the core structure of this compound, new derivatives can be generated by modifying various parts of the molecule, such as the ethyl group on the pyridine (B92270) ring or the piperazine (B1678402) moiety. For each new derivative, computational tools can predict:
Binding Affinity: Using molecular docking against targets like DNA gyrase.
Physicochemical Properties: Such as lipophilicity (logP) and aqueous solubility, which are crucial for drug-likeness.
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be predicted using various models. researchgate.net
By analyzing the predicted properties of a library of virtual compounds, researchers can identify which structural modifications are most likely to lead to improved activity and better pharmacokinetic profiles. This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. researchgate.netnih.gov The modification of the carboxylic acid to a methyl ester is a classic example of a change explored in SAR to probe the importance of this functional group for activity and cell permeability. researchgate.net
Advanced Material Applications and Research on Novel Formulations
Polymer-Based Nanoparticle Encapsulation and Conjugation
The physical encapsulation of Pipemidic Acid into nanoparticles (NPs) made from common biodegradable polymers like poly(lactic acid) (PLA) and poly(D,L-lactic-co-glycolic acid) (PLGA) has proven challenging. researchgate.net The drug's strong tendency to crystallize and its poor affinity for these polymers often lead to the formation of drug crystals and a rapid, uncontrolled burst release. researchgate.net To address these limitations, research has shifted towards chemically modifying the drug to increase its compatibility with polymeric matrices, notably through conjugation. researchgate.netmdpi.com
A significant advancement in creating stable drug-polymer nanocarriers is the "drug-initiated" polymerization method. mdpi.comacs.orgnih.gov This strategy uses the drug molecule itself as an initiator for polymer chain growth, creating a well-defined drug-polymer conjugate in a single, catalyst-free step. researchgate.net In the context of Pipemidic Acid (PIP), this approach was successfully used to synthesize a poly(ε-caprolactone) (PCL) conjugate (PCL-PIP). researchgate.netmdpi.com
The polymerization is initiated from a functional group on the drug molecule, leading to the covalent attachment of a polymer chain. nih.gov This method circumvents the issues of physical encapsulation by ensuring the drug is molecularly integrated into the polymer backbone. researchgate.netmdpi.com The resulting PCL-PIP conjugate demonstrated the potential for high drug payloads, reaching up to 27% (w/w), a significant improvement over traditional encapsulation methods which yielded loadings of less than 1% (w/w). researchgate.net The synthesis of the O-methylated form of Pipemidic Acid (Pipemidic Acid Methyl Ester, PIP-COOMe) was also explored as part of these chemical modification strategies to improve affinity for polymeric nanoparticles and prevent crystallization. researchgate.net
The drug-polymer conjugates created via drug-initiated polymerization are designed to self-assemble into nanoparticles in aqueous environments. mdpi.comnih.gov The process of nanoprecipitation is a common and straightforward method for forming these nanoparticles. researchgate.netacs.org In this technique, the PCL-PIP conjugate is dissolved in a water-miscible organic solvent. researchgate.netacs.org This organic solution is then introduced into an aqueous solution, which acts as a non-solvent, under stirring. researchgate.net The rapid change in solvent conditions causes the polymer conjugate to precipitate, spontaneously forming nanoparticles. researchgate.netacs.org
Alternatively, a nanoemulsion technique can be employed. researchgate.net Here, an organic solution containing the PCL-PIP conjugate is emulsified in an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA), using sonication. researchgate.net The subsequent evaporation of the organic solvent leads to the formation of monodisperse nanoparticles, which are stable and devoid of drug crystals. researchgate.net These self-assembly processes are crucial for producing nanoparticles with consistent size and high drug incorporation efficiency. researchgate.netnih.gov
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Drug-initiated polymerization (catalyst-free) | researchgate.net |
| Formulation Process | Self-assembly via nanoemulsion | researchgate.net |
| Drug Payload | Up to 27% (w/w) | researchgate.net |
| Mean Diameter (SEM) | 273 ± 36 nm | researchgate.net |
| Key Advantage | Overcomes drug crystallization and burst release issues seen with physical encapsulation. | researchgate.net |
In drug-initiated polymer conjugates, the interaction between the polymer and the drug is a stable, covalent bond. researchgate.netmdpi.com This chemical linkage is fundamental to the success of the formulation, as it prevents the drug from leaching out or crystallizing. researchgate.net The characterization of the PCL-PIP conjugate was confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Size-Exclusion Chromatography (SEC), and mass spectrometry, which verified the successful covalent linkage between the PCL and Pipemidic Acid. researchgate.net
Advanced imaging techniques like tapping Atomic Force Microscopy-Based Infrared (AFM-IR) can provide nanoscale chemical mapping of nanocarriers. acs.org This allows for the precise visualization of the location of different components within a single nanoparticle. acs.org Such studies have demonstrated the ability to distinguish the drug's location within the nanoparticle's structure, confirming its distribution and interaction with the polymer matrix. acs.org This level of investigation is crucial for quality control and for understanding how the formulation structure influences its properties. acs.org
Cyclodextrin (B1172386) Inclusion Complexation Studies
While the polymer-conjugation strategy focuses on covalent modification, another prominent approach to improving the properties of poorly soluble drugs is through supramolecular chemistry, specifically the formation of inclusion complexes with cyclodextrins. nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules of appropriate size and shape. mdpi.comnih.gov This encapsulation can significantly alter the physicochemical properties of the guest, most notably its aqueous solubility and stability. nih.govmdpi.com
It is important to note that extensive research in this area has been conducted on the parent compound, Pipemidic Acid (HPPA), rather than its methyl ester derivative. The presence of the carboxylic acid and piperazine (B1678402) groups in Pipemidic Acid makes it a zwitterionic molecule whose charge and properties are pH-dependent, influencing its interaction with cyclodextrin hosts. nih.gov The findings for Pipemidic Acid provide critical insights into the host-guest chemistry relevant to this class of compounds.
The formation of an inclusion complex between a host (cyclodextrin) and a guest (drug molecule) is a dynamic equilibrium driven by non-covalent forces, such as hydrophobic and van der Waals interactions. nih.govmdpi.com For Pipemidic Acid and β-cyclodextrin (β-CD), studies have consistently established the formation of a 1:1 stoichiometric complex. nih.govresearchgate.netresearchgate.net This 1:1 ratio was determined using the continuous variation method, also known as Job's plot, which identifies the molar ratio at which the complex concentration is maximized. nih.govmdpi.comrjptonline.org
Further confirmation of the 1:1 stoichiometry comes from phase solubility studies. nih.govrjptonline.org The interaction involves the insertion of the less polar portion of the Pipemidic Acid molecule into the hydrophobic cavity of the β-cyclodextrin, while the more polar groups remain exposed to the aqueous environment. nih.gov The stability of this host-guest system is quantified by a stability constant (Kb), which varies depending on the pH of the medium due to the different ionization states of Pipemidic Acid. nih.gov
The primary mechanism by which cyclodextrin complexation enhances solubility is by encapsulating the hydrophobic part of the drug molecule within its internal cavity. nih.govmdpi.com This effectively shields the poorly soluble portion of the guest from the aqueous solvent, presenting the hydrophilic exterior of the cyclodextrin to the water. mdpi.comnih.gov The result is a significant increase in the apparent aqueous solubility of the drug. nih.gov
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Stoichiometry (HPPA:β-CD) | Job Plot, Phase Solubility | 1:1 | nih.gov |
| Stability Constant (Kb) | UV-Vis Titration (pH 4.6) | 215.2 M-1 | nih.gov |
| UV-Vis Titration (pH 6.8) | 79.7 M-1 | nih.gov | |
| UV-Vis Titration (pH 8.6) | 90.7 M-1 | nih.gov | |
| Solubility Profile | Phase Solubility Analysis | AL type (at pH 6.8 & 8.6), Bs type (at pH 4.6) | nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Mechanochemical Synthesis and Solid-State Transformations
Formation of Molecular Salts and Co-crystals via Mechanochemistry:The literature on mechanochemical synthesis describes the formation of salts and co-crystals from pipemidic acid, but there is no mention of using Pipemidic Acid Methyl Ester in these solid-state transformations.
While this compound is identified as a chemical derivative in a study focused on creating polymer-drug conjugates for nanoparticles, and is used as an analytical intermediate for detection purposes, the specific, detailed research findings required to populate the requested article outline are not present in the search results. nih.govresearchgate.netasm.orgresearchgate.net
Therefore, to ensure scientific accuracy and strict adherence to the prompt's constraints, the article cannot be written.
Synthesis of Metal Complexes and Metal-Organic Frameworks (MOFs)
Currently, there is a notable scarcity of publicly available scientific literature detailing the synthesis of metal complexes or Metal-Organic Frameworks (MOFs) specifically derived from this compound. Research in this area has predominantly focused on the parent compound, pipemidic acid.
Studies on pipemidic acid have demonstrated its capacity to act as a ligand, coordinating with various metal ions. For instance, new solid complexes of pipemidic acid with metals such as magnesium (Mg²⁺), calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe³⁺) have been synthesized and characterized. rsc.orgmdpi.comacs.org In these complexes, the deprotonated pipemidic acid typically acts as a bidentate chelate, coordinating through the oxygen atoms of both the carboxylate and the carbonyl groups of the pyridopyrimidine ring. rsc.orgmdpi.comacs.org
Furthermore, mechanochemical methods have been successfully employed to synthesize metal complexes and even BioMOFs from pipemidic acid. researchgate.netresearchgate.net This technique has been shown to be a rapid and high-yielding route for producing materials such as a Cu(II) complex with a one-dimensional hydrogen-bonded network and a previously reported Ag(I) metal-organic framework. researchgate.net These investigations highlight the potential of the core pipemidic structure to form complex supramolecular architectures. However, specific research extending these synthetic strategies to this compound is not found in the reviewed literature. The esterification of the carboxylic acid group in the methyl ester derivative would fundamentally alter its coordination chemistry compared to the parent acid, making direct extrapolation of results unreliable.
Impact of Solid-State Forms on In Vitro Performance and Stability
Detailed research on the distinct solid-state forms of this compound and their subsequent impact on in vitro performance and stability is not extensively documented in the available scientific literature.
However, studies on the parent compound, pipemidic acid, provide a framework for understanding how solid-state properties can influence biological activity. For example, the formation of inclusion complexes of pipemidic acid with β-cyclodextrin has been shown to enhance its antibacterial activity against E. coli and S. aureus when compared to the pure drug. mdpi.com This improvement is attributed to the altered solid-state properties of the complex, which can lead to increased aqueous solubility and potentially enhanced transport across bacterial membranes. nih.gov
Similarly, the investigation of different crystalline forms, or polymorphs, is crucial as they can exhibit different solubilities, dissolution rates, and stability, which in turn affect in vitro performance and bioavailability. While various solid forms of related quinolone antibiotics like norfloxacin (B1679917) have been identified and studied, specific data on the polymorphism of this compound and its correlation to in vitro efficacy and stability are not available. researchgate.net The synthesis of new derivatives of pipemidic acid, such as Mannich bases, has also been explored, with some new compounds showing significantly better antibacterial activity in vitro than the parent acid. nih.gov
Future Research Directions and Translational Opportunities
Exploration of Novel Bioactive Targets Beyond Traditional Antimicrobial Action
The core structure of pipemidic acid lends itself to biological activities that extend beyond its established antibacterial mechanism of inhibiting bacterial DNA gyrase. mdpi.com Future research on Pipemidic Acid Methyl Ester should prioritize the systematic exploration of these non-traditional bioactive targets, particularly in the fields of oncology, virology, and anti-inflammatory medicine.
Initial studies on the parent compound, pipemidic acid, have already demonstrated promising cytotoxic activity against human cancer cell lines. Research has shown that pipemidic acid, when complexed with trimethyl-β-cyclodextrin to improve solubility, exhibits significant cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. researchgate.netresearchgate.netnih.gov After 72 hours of exposure, the complex increased the median tumoral cytotoxicity by 78.08% for HepG-2 cells and 94.27% for MCF-7 cells compared to the free acid. researchgate.netresearchgate.net This suggests that the core pharmacophore has inherent anticancer potential. Esterification to this compound could enhance this activity by improving cell membrane permeability, a critical factor for intracellular drug action. Future studies should involve comprehensive screening of the methyl ester against a diverse panel of cancer cell lines to identify specific cancer types that are particularly susceptible.
Table 1: In Vitro Anticancer Activity of Pipemidic Acid Complex This table presents the median inhibitory concentration (IC50) values from a study on a complex of Pipemidic Acid (HPPA) and Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), demonstrating its cytotoxic effects on cancer cell lines.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HepG-2 (Liver Cancer) | HPPA:TRIMEB | 72 | >1440 |
| MCF-7 (Breast Cancer) | HPPA:TRIMEB | 72 | 1100 |
Furthermore, the broad therapeutic potential of heterocyclic compounds and ester derivatives in general suggests that this compound could be investigated for other bioactivities. For instance, various triterpenoids and other natural compounds have demonstrated antiviral activities against a range of viruses, including HIV, influenza, and coronaviruses. sciety.org Similarly, certain methyl ester derivatives of natural acids have shown potential as antiviral agents. acs.org A logical next step would be to screen this compound in antiviral assays to determine if it can inhibit viral replication or entry into host cells. Investigations into its potential as an anti-inflammatory agent are also warranted, given that many quinolone derivatives are known to modulate immune responses.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advancement of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate the exploration of this compound's therapeutic potential. acs.orgbeilstein-journals.orgrsc.org These computational approaches can be used to predict novel bioactivities, design more potent derivatives, and streamline the drug discovery process. nih.govnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its potential analogues with their biological activities. mdpi.comqeios.com By training ML algorithms on existing data for quinolone compounds, these models could predict the anticancer, antiviral, or anti-inflammatory potency of newly designed ester derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Green Chemistry Approaches in Synthesis and Derivatization
Future research must also focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. sciety.orgacs.org Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netarkat-usa.org
One promising avenue is the use of biocatalysis. Enzymes, particularly lipases, are highly efficient and selective catalysts for esterification and transesterification reactions. researchgate.netunife.itlongdom.orgmdpi.com Employing a lipase (B570770) to catalyze the synthesis of this compound from pipemidic acid and methanol (B129727) could offer several advantages over traditional chemical methods, including milder reaction conditions (ambient temperature and pressure), higher selectivity, and the avoidance of harsh acid or base catalysts. sci-hub.se
Energy-efficient synthesis techniques such as microwave-assisted and ultrasound-assisted methods are also highly relevant. qeios.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase yields for the synthesis of various nitrogen-containing heterocycles, including quinolone scaffolds. acs.orgbeilstein-journals.orgrsc.orgrsc.orgsphinxsai.com Similarly, ultrasound-assisted esterification can significantly intensify the reaction process, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comnih.govresearchgate.netcsic.es The application of these green techniques to the synthesis and derivatization of this compound would not only be more environmentally responsible but could also prove to be more cost-effective at an industrial scale.
Development of Advanced Analytical Techniques for Trace Analysis
As the potential applications of this compound expand, so does the need for highly sensitive and selective analytical methods to detect its presence at trace levels in complex matrices, such as environmental water samples and biological fluids. The parent compound, pipemidic acid, has been detected in wastewater and surface water, highlighting the need for robust monitoring techniques. nih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of quinolone antibiotics. scispace.comshimadzu-webapp.eutandfonline.comnih.govresearchgate.net Future research should focus on developing and validating a dedicated LC-MS/MS method for this compound. This would involve optimizing the solid-phase extraction (SPE) procedure for sample cleanup and concentration, as well as fine-tuning the mass spectrometry parameters to achieve detection limits in the low nanogram-per-liter (ng/L) range. nih.govnih.govresearchgate.net
Capillary electrophoresis (CE) represents another valuable analytical tool. CE offers advantages such as rapid analysis times, low solvent consumption, and high separation efficiency for charged molecules like quinolones. researchgate.netnih.govmdpi.comscilit.comnih.gov Developing CE methods could provide an environmentally friendly alternative to HPLC for routine analysis. Additionally, the creation of novel biosensors, such as electrochemical immunosensors or aptasensors, could enable rapid, cost-effective, and on-site detection of this compound without the need for extensive sample preparation or sophisticated laboratory equipment. researchgate.netbohrium.commdpi.comnih.govnih.gov
Application as a Model Compound in Fundamental Ester Chemistry Research
Beyond its potential therapeutic applications, the unique and complex structure of this compound makes it an excellent candidate for use as a model compound in fundamental chemical research. The study of its reaction kinetics and mechanisms can provide valuable insights into the behavior of multifunctional esters.
For example, detailed kinetic studies of the hydrolysis of this compound under various pH and temperature conditions could elucidate the electronic and steric effects of the complex heterocyclic ring system on the stability of the ester bond. This could contribute to a more nuanced understanding of ester lability in complex pharmaceutical molecules.
Q & A
Q. What are the established synthetic pathways for pipemidic acid methyl ester (PIP–COOMe), and how are its structural features validated?
this compound is synthesized via esterification of pipemidic acid (PIP) with methanol under acidic or catalytic conditions. For example, in nanoparticle drug delivery studies, PIP–COOMe derivatives are prepared by coupling PIP with methyl ester groups through carbodiimide-mediated reactions, followed by purification via column chromatography . Structural validation employs spectroscopic techniques:
Q. How can researchers assess the purity and stability of this compound in experimental settings?
Purity is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270 nm for PIP derivatives). Stability studies involve:
Q. What physicochemical properties of this compound are critical for formulation studies?
Key properties include:
- Solubility : PIP–COOMe exhibits limited aqueous solubility (logP ~1.8), necessitating solubilization via co-solvents (e.g., DMSO) or micellar encapsulation .
- Melting Point : Reported at ~180–185°C, indicating crystalline stability under ambient conditions .
Advanced Research Questions
Q. How can this compound be integrated into nanoparticle drug delivery systems, and what challenges arise in payload optimization?
PIP–COOMe is copolymerized with polycaprolactone (PCL) to form amphiphilic nanoparticles via drug-initiated polymerization . Key challenges include:
- Drug Payload Control : Varying PIP–COOMe-to-PCL ratios (e.g., 1:5 to 1:20) to balance drug release kinetics and nanoparticle stability.
- Release Kinetics : Sustained release over 72 hours in simulated physiological conditions (pH 7.4, 37°C) .
- Data Contradictions : Discrepancies in encapsulation efficiency (e.g., 60–85%) may arise from differences in solvent evaporation rates or surfactant selection. Cross-validation via dynamic light scattering (DLS) and transmission electron microscopy (TEM) is recommended .
Q. What methodologies resolve contradictions in reported synthetic yields of this compound derivatives?
Yield discrepancies (e.g., 50–90%) are addressed by:
- Reaction Optimization : Screening catalysts (e.g., H₂SO₄ vs. BF₃·MeOH) and stoichiometric ratios.
- Reproducibility Protocols : Detailed documentation of reaction conditions (temperature, solvent purity, inert atmosphere) .
- Statistical Analysis : Design of Experiments (DoE) to identify critical variables (e.g., pH, time) .
Q. How do structural modifications of this compound impact its antibacterial activity and resistance profiles?
Methyl esterification alters pharmacokinetics but may reduce antibacterial potency compared to parent pipemidic acid. Advanced studies involve:
- Minimum Inhibitory Concentration (MIC) Assays : Comparing PIP–COOMe with PIP against Gram-negative pathogens (e.g., E. coli).
- Resistance Mechanisms : Evaluating efflux pump overexpression via qPCR in resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
